molecular formula C13H19BrO B8417219 Benzene, 1-(6-bromohexyl)-4-methoxy- CAS No. 23464-45-1

Benzene, 1-(6-bromohexyl)-4-methoxy-

Cat. No.: B8417219
CAS No.: 23464-45-1
M. Wt: 271.19 g/mol
InChI Key: OCSZBAHPQSTCNP-UHFFFAOYSA-N
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Description

Benzene, 1-(6-bromohexyl)-4-methoxy- is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position and a 6-bromohexyl chain (-CH₂CH₂CH₂CH₂CH₂CH₂Br) at the ortho position of the benzene ring. The bromohexyl chain provides a reactive site for nucleophilic substitution or cross-coupling reactions, making this compound valuable in organic synthesis, particularly in pharmaceutical intermediates or polymer chemistry . The methoxy group directs electrophilic substitution reactions to specific positions on the aromatic ring, while the bromohexyl chain enhances lipophilicity and serves as a leaving group in alkylation or polymerization reactions.

Properties

CAS No.

23464-45-1

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(6-bromohexyl)-4-methoxybenzene

InChI

InChI=1S/C13H19BrO/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10H,2-6,11H2,1H3

InChI Key

OCSZBAHPQSTCNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related benzene derivatives, highlighting differences in substituents, molecular weight, and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
Benzene, 1-(6-bromohexyl)-4-methoxy- 6-bromohexyl, 4-methoxy C₁₃H₁₉BrO 283.20* N/A† Target compound; saturated alkyl chain
Benzene,1-[(6-bromohexyl)oxy]-2-chloro-4-methoxy- 6-bromohexyloxy (ether), 2-chloro, 4-methoxy C₁₃H₁₈BrClO₂ 330.64 56219-58-0 Ether linkage, additional Cl substituent
1-Bromo-4-methoxybenzene Bromo, methoxy C₇H₇BrO 187.04 13332-24-6‡ Simpler structure; no alkyl chain
p-tert-Butylanisole tert-Butyl, methoxy C₁₁H₁₆O 164.24 5396-38-3 Bulky tert-butyl group; no bromine
Benzene, 1-(3-butenyloxy)-4-methoxy 3-butenyloxy (ether), 4-methoxy C₁₁H₁₄O₂ 178.23 118909-86-7 Unsaturated ether; shorter chain

*Calculated based on molecular formula. ‡CAS from for a trifluoro variant; bromo-methoxybenzene is referenced here for structural comparison.

Reactivity and Functional Group Influence

  • Nucleophilic Substitution : The bromohexyl chain in the target compound facilitates SN2 reactions, unlike p-tert-butylanisole (), which lacks a leaving group. Ether-linked analogs (e.g., ) require harsher conditions for substitution due to the stability of the ether bond .
  • Electronic Effects : The methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution at the para position. In contrast, bromine in 1-bromo-4-methoxybenzene () withdraws electron density slightly, altering regioselectivity .
  • Chain Length and Solubility : Longer alkyl chains (e.g., bromohexyl) increase hydrophobicity compared to shorter or unsaturated chains (e.g., 3-butenyloxy in ), affecting solubility in polar solvents .

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